molecular formula C6H16ClN B1630075 dimethyldiethylammonium chloride CAS No. 29508-45-0

dimethyldiethylammonium chloride

Cat. No.: B1630075
CAS No.: 29508-45-0
M. Wt: 137.65 g/mol
InChI Key: MLGFKQNIGKTEEV-UHFFFAOYSA-M
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Description

dimethyldiethylammonium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound is characterized by its ability to form micelles and its effectiveness in disrupting lipid bilayers, making it useful in both biological and chemical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyldiethylammonium chloride typically involves the quaternization of N,N-dimethylethanamine with ethyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a solvent such as acetonitrile or ethanol. The reaction proceeds as follows:

N,N-dimethylethanamine+ethyl chlorideEthanaminium, N-ethyl-N,N-dimethyl-, chloride\text{N,N-dimethylethanamine} + \text{ethyl chloride} \rightarrow \text{this compound} N,N-dimethylethanamine+ethyl chloride→Ethanaminium, N-ethyl-N,N-dimethyl-, chloride

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent product quality and yield. The reaction is typically conducted at elevated temperatures and pressures to accelerate the reaction rate. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

dimethyldiethylammonium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.

    Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.

    Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to facilitate the exchange of the chloride ion.

    Oxidation Reactions: Often carried out using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Yield corresponding quaternary ammonium salts with different anions.

    Oxidation Reactions: Produce N-oxide derivatives.

    Reduction Reactions: Result in secondary or tertiary amines.

Scientific Research Applications

dimethyldiethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents and disinfectants due to its surfactant properties.

Mechanism of Action

The mechanism of action of dimethyldiethylammonium chloride primarily involves its interaction with lipid bilayers. The compound inserts itself into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is facilitated by the hydrophobic and hydrophilic regions of the molecule, which allow it to interact with both the lipid and aqueous phases.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethylammonium chloride
  • Tetraethylammonium chloride
  • N,N-Dimethylethanolamine chloride

Comparison

dimethyldiethylammonium chloride is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant. Compared to tetramethylammonium chloride, it has a longer alkyl chain, which enhances its ability to disrupt lipid bilayers. Tetraethylammonium chloride, on the other hand, has bulkier substituents, which can hinder its interaction with lipid membranes.

Properties

CAS No.

29508-45-0

Molecular Formula

C6H16ClN

Molecular Weight

137.65 g/mol

IUPAC Name

diethyl(dimethyl)azanium;chloride

InChI

InChI=1S/C6H16N.ClH/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

MLGFKQNIGKTEEV-UHFFFAOYSA-M

SMILES

CC[N+](C)(C)CC.[Cl-]

Canonical SMILES

CC[N+](C)(C)CC.[Cl-]

29508-45-0

physical_description

Liquid

Origin of Product

United States

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